Capmatinib is a potent, highly selective, and orally bioavailable inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. [] [] [] It is classified as a type Ib MET tyrosine kinase inhibitor (TKI). [] In scientific research, Capmatinib serves as a valuable tool for investigating the role of the MET signaling pathway in various cancers, particularly non-small cell lung cancer (NSCLC). [] Its selectivity for MET allows researchers to study the specific effects of MET inhibition, providing insights into tumor growth, survival, angiogenesis, and potential therapeutic interventions. []
Mechanism of Action
Capmatinib exerts its anti-tumor activity through potent and selective inhibition of the MET receptor tyrosine kinase. [] This inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, survival, and angiogenesis. [] By binding to the ATP-binding site of MET, Capmatinib prevents its activation and subsequent phosphorylation. [] This blockage of MET phosphorylation inhibits the activation of downstream signaling molecules, including AKT, ERK, and STAT3, which are implicated in tumor development and progression. []
Physical and Chemical Properties Analysis
Limited information on the physical and chemical properties of Capmatinib is available in the provided papers. One study mentions that Capmatinib has a moderate to high apparent distribution volume (geometric mean of 473 L) and an elimination half-life of 7.84 hours. [] Another study highlights its ability to cross the blood-brain barrier, enabling its potential use for treating brain metastases. []
Applications
Investigating MET-Driven Cancers: Capmatinib is extensively used to study cancers driven by MET dysregulation, particularly NSCLC. [] It helps unravel the role of MET signaling in tumor growth, survival, angiogenesis, and the development of resistance to other therapies. []
Evaluating Treatment Efficacy: Preclinical studies utilize Capmatinib to assess its efficacy against various MET-driven cancer models, including cell line-derived xenografts and patient-derived xenografts. [] These studies evaluate tumor regression, survival rates, and the impact of Capmatinib on specific molecular pathways. [] []
Developing Combination Therapies: Researchers explore combining Capmatinib with other targeted therapies, such as EGFR inhibitors, to enhance anti-tumor activity and overcome resistance mechanisms. [] [] Preclinical models demonstrate the synergistic effects of combining Capmatinib with other TKIs or apoptosis-inducing agents, highlighting its potential in developing more effective treatment strategies. []
Understanding Resistance Mechanisms: Capmatinib is instrumental in studying acquired resistance mechanisms to MET inhibitors. [] By generating resistant cell lines, researchers investigate alternative signaling pathways activated upon Capmatinib resistance, such as EGFR activation or PIK3CA amplification, aiding in developing strategies to overcome this challenge. []
Evaluating Biomarkers: Research utilizing Capmatinib helps validate biomarkers for patient selection and treatment response prediction. [] Studies assessing MET gene copy number, protein expression, and mutational status contribute to identifying patients who are most likely to benefit from Capmatinib therapy. []
Related Compounds
Itraconazole
Compound Description: Itraconazole is a potent and specific inhibitor of cytochrome P450 (CYP) 3A4, an enzyme primarily responsible for the metabolism of various drugs, including Capmatinib. []
Relevance: Itraconazole's relevance to Capmatinib stems from its potential to significantly increase Capmatinib's systemic exposure by inhibiting its primary metabolic pathway. Co-administration of Itraconazole with Capmatinib resulted in a 42% increase in the area under the plasma concentration-time curve of Capmatinib, signifying a substantial impact on Capmatinib's pharmacokinetic profile. []
Rifampicin
Compound Description: Rifampicin is a potent inducer of CYP3A4. [] It enhances the enzyme's activity, leading to increased metabolism of drugs primarily metabolized by CYP3A4.
Relevance: Rifampicin's relevance to Capmatinib lies in its ability to significantly reduce Capmatinib's systemic exposure through the induction of CYP3A4. When co-administered, Rifampicin can decrease Capmatinib's area under the plasma concentration-time curve by 66.5%, highlighting the need to consider this interaction in clinical settings. []
Crizotinib
Compound Description: Crizotinib is a tyrosine kinase inhibitor, primarily targeting anaplastic lymphoma kinase (ALK), ROS1, and MET. [, , ] It is used in treating ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).
Amivantamab
Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET. [] It is being investigated in clinical trials for its potential in treating NSCLC, especially in cases with acquired resistance to first-line EGFR tyrosine kinase inhibitors.
Relevance: Amivantamab's relevance to Capmatinib lies in its inclusion in combination therapies for NSCLC. The dual targeting of EGFR and MET by Amivantamab complements the MET-inhibitory activity of Capmatinib. [] Ongoing research aims to determine the efficacy and safety of this combination approach, particularly in overcoming resistance mechanisms in NSCLC.
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, kinases functioning downstream in the MAPK/ERK pathway. [] The MAPK/ERK pathway plays a crucial role in cell proliferation and survival, often dysregulated in cancer.
Relevance: Trametinib's inclusion in combination regimens with Capmatinib is based on its potential to enhance Capmatinib's anticancer activity. By inhibiting MEK, Trametinib disrupts the downstream signaling of MET, potentially leading to a more effective blockade of tumor growth and progression. []
Pembrolizumab
Compound Description: Pembrolizumab is an immune checkpoint inhibitor that targets the programmed death-1 (PD-1) receptor. [] It is FDA-approved for various cancers, including NSCLC, and enhances the immune system's ability to recognize and attack cancer cells.
Relevance: Pembrolizumab is relevant to Capmatinib in the context of exploring potential cost-effectiveness and treatment sequencing strategies. Studies have compared the budget impact of incorporating Capmatinib into treatment plans for METex14-positive NSCLC, considering Pembrolizumab as a part of the existing treatment landscape. []
Ramucirumab
Compound Description: Ramucirumab is a monoclonal antibody that targets the vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting angiogenesis. [] It is approved for various cancers, including gastric cancer and NSCLC.
Relevance: Similar to Pembrolizumab, Ramucirumab's relevance to Capmatinib stems from its inclusion in cost-effectiveness analyses and treatment sequencing explorations. Its presence in the existing treatment landscape for NSCLC necessitates a thorough evaluation of Capmatinib's cost-effectiveness. []
Chemotherapy Regimens
Compound Description: Chemotherapy regimens, including platinum-based doublets like cisplatin-pemetrexed, are a mainstay treatment option for NSCLC. [, , ]
Relevance: Chemotherapy regimens are relevant to Capmatinib as they serve as a comparator arm in clinical trials, allowing for direct comparisons of efficacy and safety. For instance, in the GEOMETRY-E trial, the combination of Capmatinib and Osimertinib is being evaluated against platinum-pemetrexed doublet chemotherapy as a second-line treatment in patients with EGFR-mutant, T790M-negative NSCLC harboring MET amplification. [, ] Additionally, real-world data suggests that Capmatinib may yield numerically better clinical outcomes compared to chemotherapy or immunotherapy alone or in combination in patients with NSCLC harboring MET exon 14 skipping mutations. []
Osimertinib
Compound Description: Osimertinib is a third-generation, irreversible EGFR TKI used to treat NSCLC in patients with specific EGFR mutations. [, , ]
Relevance: Osimertinib is particularly relevant in the context of acquired resistance to EGFR-TKIs, a phenomenon that can occur in NSCLC. Specifically, MET amplification has been identified as a potential bypass mechanism leading to resistance to Osimertinib. Hence, the combination of Capmatinib and Osimertinib is being investigated as a potential strategy to overcome this resistance. [, , ]
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug used to treat various cancers, including NSCLC. [] It disrupts cell division by interfering with microtubule function, ultimately leading to cell death.
Relevance: Docetaxel serves as a relevant comparator to Capmatinib in clinical trials evaluating the efficacy and safety of Capmatinib in patients with METex14-mutated NSCLC. [] Specifically, the GeoMETry-III trial compares Capmatinib to Docetaxel as a second- or third-line therapy in this patient population. []
Savolitinib
Compound Description: Savolitinib is a potent and highly selective type I MET inhibitor that has been clinically evaluated for various MET-positive cancers. []
Cabozantinib
Compound Description: Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other kinases, approved for various cancers, including renal cell carcinoma and HCC. [, ]
Glesatinib
Compound Description: Glesatinib is a type II MET inhibitor currently under clinical investigation for its potential in treating various cancers. [] It binds to MET differently than type I inhibitors like Capmatinib, potentially leading to different resistance profiles.
Relevance: The relevance of Glesatinib to Capmatinib stems from its distinct binding mechanism as a type II MET inhibitor. [] This difference in binding mode could result in variations in their effectiveness against specific MET mutations, particularly those associated with acquired resistance. Understanding these distinctions can aid in developing more effective treatment strategies and overcoming resistance mechanisms.
Merestinib
Compound Description: Merestinib is a type II MET inhibitor, similar to Glesatinib, that has been clinically studied for its anticancer activity. []
Relevance: Like Glesatinib, Merestinib is relevant to Capmatinib because of its classification as a type II MET inhibitor, distinguishing it from Capmatinib's type I mechanism. []
Tivantinib
Compound Description: Tivantinib is a selective MET inhibitor that has been investigated in clinical trials for various cancers, including HCC. []
Relevance: Tivantinib's relevance to Capmatinib stems from its shared ability to inhibit MET and its application in HCC treatment. [] Comparing the efficacy and safety of Tivantinib and Capmatinib, particularly in combination with immune checkpoint inhibitors, is crucial for optimizing treatment strategies for HCC. []
Afatinib
Compound Description: Afatinib is an irreversible EGFR-TKI used in treating EGFR-mutant NSCLC. [] It irreversibly binds to and inhibits EGFR, preventing the activation of downstream signaling pathways involved in tumor cell growth and proliferation.
Relevance: Afatinib becomes relevant to Capmatinib in the context of acquired resistance to MET inhibitors. One study found that some NSCLC cells resistant to Capmatinib exhibited EGFR-dependent growth and showed sensitivity to Afatinib. This suggests that combining Capmatinib with Afatinib could be a viable strategy to overcome resistance in these cases. []
BYL719 (Alpelisib)
Compound Description: BYL719, also known as Alpelisib, is a selective inhibitor of the PI3Kα isoform. [] It specifically targets the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.
Relevance: BYL719's relevance to Capmatinib arises from its potential to address resistance mechanisms to Capmatinib. Research has shown that some Capmatinib-resistant NSCLC cells harbor amplified PIK3CA, leading to the activation of the PI3K pathway. In these cases, combining Afatinib with BYL719 demonstrated efficacy in inhibiting the growth of these resistant cells. [] This finding suggests that targeting both EGFR and PI3K pathways may be necessary to overcome resistance mediated by PIK3CA amplification.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mafenide acetate is a carboxylic acid. Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes. A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy. See also: Mafenide (has active moiety).
Lenalidomide is a derivative of thalidomide introduced in 2004. Lenalidomide (Revlimid, CC-5013) is a TNF-α secretion inhibitor with IC50 of 13 nM. in vitro: Lenalidomide strongly induces IL-2 and sIL-2R production. Lenalidomide-induced tyrosine phosphorylation of CD28 on T cells is followed by a down-stream activation of NF-κB [2]. Lenalidomide and pomalidomide inhibits autoubiquitination of CRBN in HEK293 T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN (YW/AA). Overexpression of CRBN wild-type protein, but not CRBN (YW/AA) mutant protein, in KMS12 myeloma cells, amplifies pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for Lenalidomide resistance in H929 myeloma cell lines is accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and Lenalidomide, CRBN protein is undetectable [3]. in vivo: Pharmacokinetic studies evaluated doses of 0.5, 1.5, 5, and 10 mg/kg IV and 0.5 and 10 mg/kg doses for IP and oral routes. Liquid chromatography-tandem mass spectrometry was used to quantify lenalidomide in plasma, brain, lung, liver, heart, kidney, spleen, and muscle [4]. Treatment with either thalidomide or lenalidomide attenuated weight loss, enhanced motor performance, decreased motor neuron cell death, and significantly increased the life span in G93A transgenic mice [5]. Toxicity: International Staging System III received a combination therapy of lenalidomide (15 mg, Day 1 - 21) with dexamethasone (40 mg, Day 1, 8, 15, 22). After 4 days on chemotherapy, he experienced worsened dyspnea and was urgently hospitalized because of acute respiratory failure [6]. Clinical trial: Lenalidomide As Immune Adjuvant In Patient/'s With Chronic Lymphocytic Leukemia (CLL). Phase 2
Menadione sodium sulfonate is an organic sodium salt that is the monosodium salt of menadione sulfonate. A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted into active vitamin K2, menaquinone, after alkylation in vivo. It contains a menadione sulfonate. It is functionally related to a menadione. A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
Batimastat is a secondary carboxamide resulting from the formal condensation of the carboxy group of (2S,3R)-5-methyl-3-{[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl}-2-[(thiophen-2-ylsulfanyl)methyl]hexanoic acid with the amino group of hydroxylamine. It a broad-spectrum matrix metalloprotease inhibitor. It has a role as a matrix metalloproteinase inhibitor, an antineoplastic agent and an angiogenesis inhibitor. It is a L-phenylalanine derivative, a member of thiophenes, an organic sulfide, a triamide, a hydroxamic acid and a secondary carboxamide. Batimastat is a synthetic hydroxamate with potential antineoplastic activity. Batimastat binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
Thioridazine hydrochloride is a hydrochloride. It has a role as a first generation antipsychotic and a geroprotector. It contains a thioridazine. Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity. A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA. See also: Thioridazine (has active moiety).
SKF-96365 hydrochloride is the hydrochloride salt of SKF-96365. It is a TRP channel blocker. It has a role as a TRP channel blocker, an apoptosis inducer, an autophagy inducer, a GABA antagonist, an antineoplastic agent, a calcium channel blocker and a platelet aggregation inhibitor. It contains a SKF-96365 free base(1+).